![molecular formula C15H14F3NO2 B3171489 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline CAS No. 946682-68-4](/img/structure/B3171489.png)
2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline
Overview
Description
“2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C15H14F3NO2 and a molecular weight of 297.27 .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline” is represented by the formula C15H14F3NO2 . This indicates that the compound contains 15 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline” include a molecular weight of 297.27 . More specific properties such as boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones : N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which are structurally related to 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline, have been utilized in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, demonstrating the chemical versatility of such compounds (Gong & Kato, 2004).
Direct ortho-C-H Imidation of Benzaldehydes : 2-Fluoro-5-(trifluoromethyl)aniline, a compound similar to 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline, has been used as a directing group in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, showcasing its potential in complex chemical synthesis processes (Wu et al., 2021).
Synthesis of Cu(II) and Pd(II) Complexes : Research involving F, CF3-substituted anilines, closely related to 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline, in the synthesis of Cu(II) and Pd(II) complexes with salicylaldimine ligands has been conducted. These complexes were studied for their redox-reactivity and antiproliferative activity, illustrating the compound's role in the creation of metal complexes with potential biological applications (Kasumov et al., 2016).
Material Science and Polymers
- Electrochemical Copolymerization : The electrochemical copolymerization of aniline, closely related to 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline, with o-aminophenol has been studied, highlighting the potential of such compounds in the development of novel polymers with unique electrochemical properties (Mu, 2004).
Pharmaceutical and Biological Research
- Visible-light-promoted Radical C-H Trifluoromethylation : Research on the visible-light-induced radical trifluoromethylation of free anilines, similar to 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline, has been conducted. This process has implications for producing biologically active compounds and could be pivotal in pharmaceutical synthesis (Xie et al., 2014).
Environmental Applications
- Degradation of Aniline in Alkaline Medium : Studies on the degradation of aniline, a compound related to 2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline, in alkaline medium through electrocatalytic oxidation indicate the potential environmental applications of such compounds in the treatment of wastewater or in the degradation of organic pollutants (Li et al., 2003).
Mechanism of Action
properties
IUPAC Name |
2-(2-ethoxyphenoxy)-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-20-13-5-3-4-6-14(13)21-12-8-7-10(9-11(12)19)15(16,17)18/h3-9H,2,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEMVWNOKPKKGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenoxy)-5-(trifluoromethyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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